

2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS number

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Compound of Interest

Compound Name:	2,2-Difluoro-2-(pyridin-2-YL)ethanol
Cat. No.:	B1311183

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An In-depth Technical Guide to **2,2-Difluoro-2-(pyridin-2-yl)ethanol**

CAS Number: 267875-65-0

This technical guide provides a comprehensive overview of **2,2-Difluoro-2-(pyridin-2-yl)ethanol**, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic approach based on related compounds, and discusses its potential biological significance.

Chemical and Physical Properties

2,2-Difluoro-2-(pyridin-2-yl)ethanol is a specialty chemical with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol .^[1] While specific experimental data for its physical properties like melting point, boiling point, and density are not readily available in published literature, these parameters are crucial for its handling, purification, and use in experimental settings. Commercial suppliers may provide some of this information upon request.

Table 1: Physicochemical Properties of **2,2-Difluoro-2-(pyridin-2-yl)ethanol**

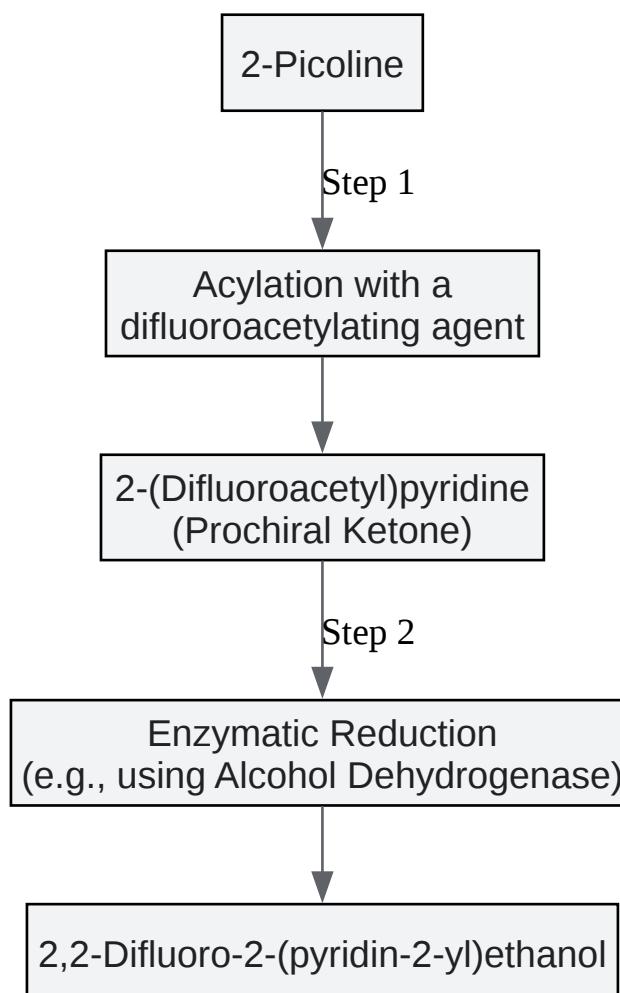
Property	Value	Source
CAS Number	267875-65-0	[1]
Molecular Formula	C ₇ H ₇ F ₂ NO	[1]
Molecular Weight	159.13 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of **2,2-Difluoro-2-(pyridin-2-yl)ethanol** is not explicitly detailed in readily accessible scientific literature. However, a plausible and efficient chemoenzymatic approach can be inferred from the synthesis of analogous pyridine-based α -fluorinated secondary alcohols.[\[2\]](#) This methodology involves a two-step process: the introduction of a difluoroacetyl moiety to a pyridine precursor, followed by an enzymatic reduction of the resulting ketone.

General Experimental Workflow

The proposed synthesis follows a logical progression from starting material to the final product, as illustrated in the workflow diagram below.



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Caption: Proposed two-step chemoenzymatic synthesis of **2,2-Difluoro-2-(pyridin-2-yl)ethanol**.

Step 1: Synthesis of 2-(Difluoroacetyl)pyridine (Prochiral Ketone)

This initial step involves the acylation of a suitable pyridine precursor, such as 2-picoline.

Experimental Protocol:

- Precursor Activation: A strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), is used to deprotonate the methyl group of 2-picoline in an

anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) at low temperatures (typically -78 °C).[3]

- **Acylation:** A suitable difluoroacetylating agent, such as ethyl difluoroacetate, is added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
- **Work-up and Purification:** The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The crude product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting prochiral ketone, 2-(difluoroacetyl)pyridine, is purified using standard techniques like column chromatography.

Step 2: Enzymatic Reduction to 2,2-Difluoro-2-(pyridin-2-yl)ethanol

The second step employs an enzyme to achieve the stereoselective reduction of the ketone to the desired alcohol.

Experimental Protocol:

- **Enzyme and Cofactor Preparation:** An alcohol dehydrogenase (ADH), for instance from *Lactobacillus kefir*, is used as the catalyst.[2] A suitable cofactor, such as NADPH, is required for the enzymatic activity. A cofactor regeneration system, often involving an isopropanol/acetone mixture, is typically employed to ensure the continuous supply of the reduced cofactor.
- **Reduction Reaction:** The purified 2-(difluoroacetyl)pyridine is dissolved in a suitable buffer solution. The ADH enzyme and the cofactor are added, and the reaction mixture is incubated under controlled temperature and pH conditions.
- **Monitoring and Extraction:** The progress of the reduction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Purification:** Upon completion, the product is extracted from the aqueous phase using an appropriate organic solvent. The organic extracts are then dried and concentrated. The final product, **2,2-Difluoro-2-(pyridin-2-yl)ethanol**, is purified by column chromatography to yield the enantiopure alcohol.

Spectroscopic Data

While specific NMR spectra for **2,2-Difluoro-2-(pyridin-2-yl)ethanol** are not available in the public domain, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted NMR Data for **2,2-Difluoro-2-(pyridin-2-yl)ethanol**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling
¹ H			
Pyridine-H	7.0 - 8.5	m	H-H
¹³ C			
Pyridine-C	120 - 160		
C-F ₂	110 - 120	t	C-F
C-OH	60 - 70		

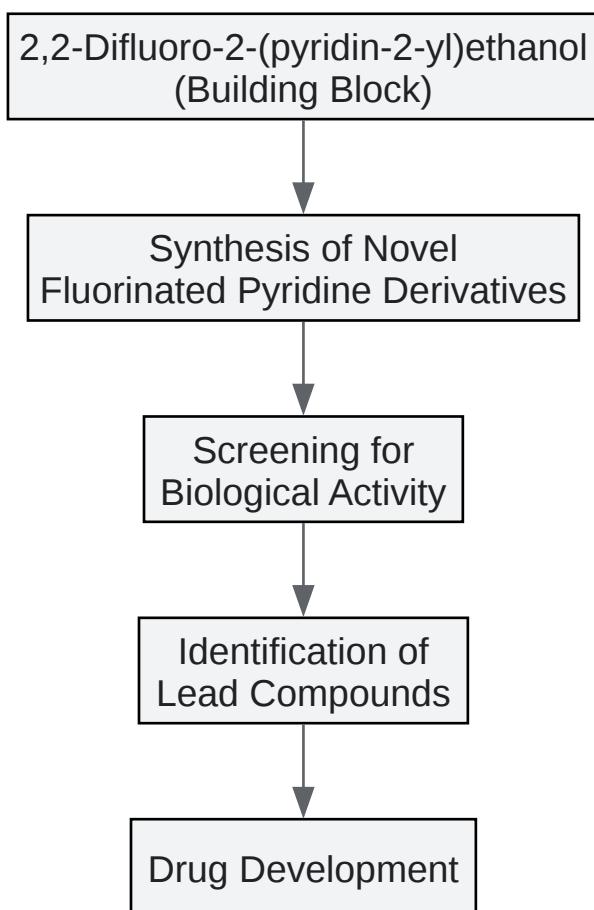
Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Biological and Pharmacological Context

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance various pharmacological properties. Fluorine-containing pyridine derivatives, in particular, are recognized for their potential in drug discovery due to their unique physicochemical characteristics that can improve potency, metabolic stability, and pharmacokinetic profiles.

While no specific biological activity or signaling pathway has been directly attributed to **2,2-Difluoro-2-(pyridin-2-yl)ethanol** in the reviewed literature, the broader class of fluorinated pyridine compounds has shown promise in various therapeutic areas. The structural motifs present in this molecule—a pyridine ring and a fluorinated ethanol side chain—are found in numerous biologically active compounds. Therefore, **2,2-Difluoro-2-(pyridin-2-yl)ethanol** represents a valuable building block for the synthesis of novel drug candidates.

The logical relationship for its potential application in drug discovery is outlined below.



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Caption: Role of **2,2-Difluoro-2-(pyridin-2-yl)ethanol** in a drug discovery workflow.

Conclusion

2,2-Difluoro-2-(pyridin-2-yl)ethanol is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.

While detailed experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis and characterization based on established methods for related compounds. Further research into its specific biological activities is warranted to fully explore its potential in various fields of chemical and medical science.

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References

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